Pyrazine, 2,5-bis(bromomethyl)-
Description
Pyrazine, 2,5-bis(bromomethyl)- (CAS: N/A; molecular formula: C₆H₆Br₂N₂) is a brominated pyrazine derivative characterized by two bromomethyl (-CH₂Br) substituents at the 2- and 5-positions of the pyrazine ring. This compound is pivotal in synthetic chemistry, particularly in the development of conjugated polymers. For instance, it serves as a precursor in Wittig reactions to synthesize pyrazine-containing poly(p-phenylenevinylene) (PPV) copolymers, which exhibit red-shifted absorption and emission spectra due to extended conjugation lengths . Its reactivity stems from the bromine atoms, enabling cross-coupling reactions for optoelectronic applications.
Properties
CAS No. |
60023-30-5 |
|---|---|
Molecular Formula |
C6H6Br2N2 |
Molecular Weight |
265.93 g/mol |
IUPAC Name |
2,5-bis(bromomethyl)pyrazine |
InChI |
InChI=1S/C6H6Br2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 |
InChI Key |
BBRUCXJDLPMKBY-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)CBr)CBr |
Canonical SMILES |
C1=C(N=CC(=N1)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Bis(1-methylethyl)-pyrazine
- Structure : Features two isopropyl (-CH(CH₃)₂) groups at the 2- and 5-positions.
- Key Properties :
- Antimicrobial Activity : Demonstrates broad-spectrum inhibition against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans) at 1.84 mg doses in agar diffusion assays . Additive effects with secondary metabolites enhance inhibition zones against E. coli .
- Biosynthesis : Produced by Paenibacillus spp. during interspecific bacterial interactions, as detected via metabolomic and transcriptomic analyses .
- Applications: Potential as a natural antimicrobial agent in agriculture and medicine.
2,5-Dimethylpyrazine
- Structure : Two methyl (-CH₃) groups at the 2- and 5-positions.
- Key Properties :
- Flavor Contribution : Imparts nutty/roasted aromas in foods like beef and coffee. Concentrations vary with cooking temperatures and aging durations .
- Antifungal Activity : Synergistically contributes to soil fungistasis, inhibiting Phaeomoniella chlamydospora (grapevine pathogen) by 71–74% when produced by Bacillus pumilus and Paenibacillus spp. .
- Applications : Flavor enhancer in food industry; natural fungistatic agent.
2,5-Bis(3-indolylmethyl)pyrazine
- Structure : Two indole-methyl (-CH₂C₈H₆N) groups at the 2- and 5-positions.
- Key Properties: Biosynthetic Pathway: Synthesized biomimetically via cyclization of tryptophan-derived amino aldehydes, mimicking natural alkaloid production . Bioactivity: Structural similarity to antiviral agents like favipiravir, though direct antiviral activity requires further study .
- Applications : Model compound for studying natural product biosynthesis.
2,5-Di(aryleneethynyl)pyrazine Derivatives
- Structure : Ethynyl (-C≡C-) groups linking aryl substituents (e.g., phenyl, biphenyl) to the pyrazine core.
- Key Properties :
- Optoelectronic Behavior : Reduced HOMO-LUMO gaps (e.g., 3.56 eV for phenylethynyl derivative) compared to benzene analogues, enhancing electron transport in OLEDs. Doping MEH-PPV polymers with 20% biphenyl-ethynyl pyrazine improves device efficiency (external quantum efficiency: 0.07%) .
- Electrochemical Activity : Undergoes reversible reductions, enabling applications in multinuclear redox-active complexes .
- Applications : Electron-transport materials in OLEDs and electrochemical sensors.
Structural and Functional Comparison Table
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